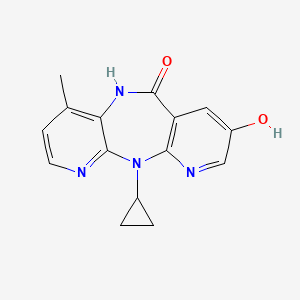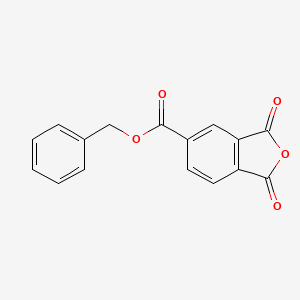
4-Metilestrona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds shows the selective synthesis of isomeric monomethyl ethers utilizing the formation of seven-membered ring lactone by dehydration with acetic anhydride. Enzymic and chemical O-methylation have been examined, highlighting the reactivity of hydroxy groups in such compounds both chemically and enzymatically (Suzuki et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methylestrone, such as 4-hydroxyestrogens, has been established through techniques like nuclear magnetic resonance, infrared, and mass spectra. These methods provide detailed insights into the arrangement of atoms and the chemical bonds within molecules, crucial for understanding their biological activity and chemical properties (Stubenrauch et al., 1977).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Methylestrone and similar compounds involve complex interactions and transformations. Studies have described total syntheses of related compounds, highlighting key steps such as stereospecific introduction of groups and reduction of ring structures, which are essential in forming the final products with desired characteristics (Birch & Subba, 1970).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are vital for understanding how 4-Methylestrone behaves in different environments and for its formulation in various applications. Although specific studies on 4-Methylestrone were not identified, research on analogous compounds provides valuable insights into these aspects and their implications on bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for comprehending the utility and safety of 4-Methylestrone. Investigations into the O-methylation of related compounds reveal insights into their reactivity and the formation of metabolites, which are significant for assessing their biological effects and potential therapeutic applications (Shimada et al., 1982).
Aplicaciones Científicas De Investigación
Neuroprotección
La 4-metilestrona, como metabolito de estrógeno endógeno, se ha encontrado que tiene un fuerte efecto neuroprotector contra la neurotoxicidad oxidativa {svg_1}. Este efecto es más fuerte que el del 17β-estradiol, otro estrógeno {svg_2}. La neuroprotección por this compound implica un aumento de la translocación citoplasmática de p53 como resultado de la desacetilación de p53 mediada por SIRT1 {svg_3}.
Vía metabólica en el sistema nervioso central
La 4-hidroxilación del estrógeno, que produce this compound, es la principal vía metabólica en el sistema nervioso central {svg_4}. Esto sugiere que la this compound juega un papel importante en el funcionamiento del sistema nervioso central {svg_5}.
Protección contra el daño oxidativo
Se ha demostrado que la this compound protege las células neuronales contra el daño oxidativo {svg_6}. Esto es particularmente importante ya que el estrés oxidativo se reconoce como un factor etiológico importante en el desarrollo de enfermedades neurodegenerativas {svg_7}.
Uso potencial en la investigación del cáncer
La this compound figura como producto en la categoría de productos químicos de investigación del cáncer y estándares analíticos {svg_8}. Esto sugiere que puede tener aplicaciones potenciales en la investigación del cáncer, aunque no se proporcionan detalles específicos {svg_9}.
Mecanismo De Acción
While the specific mechanism of action for 4-Methylestrone is not explicitly mentioned, it is known that it has estrogenic activity similarly to estrone and 4-hydroxyestrone . Estrogens like these typically work by binding to and activating the estrogen receptor, which then modulates the transcription of target genes .
Direcciones Futuras
4-Methylestrone is being used as an intermediate in the synthesis of 4-substituted estrone and estradiol derivatives with inhibitory activities towards steroid sulfatase . This is a target for therapeutic intervention in treating breast cancer , indicating potential future directions in medical research and treatment development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 4-Methylestrone can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Estrone", "Methyl iodide", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Estrone is reacted with methyl iodide and sodium hydride in dimethylformamide to form 4-methyl estrone.", "Step 2: The product from step 1 is then treated with sodium hydroxide in methanol to form the sodium salt of 4-methyl estrone.", "Step 3: The sodium salt is then acidified with hydrochloric acid to form 4-methyl estrone.", "Step 4: The product from step 3 is purified by recrystallization from a mixture of methanol and water, and the resulting 4-methyl estrone is obtained as a white crystalline solid.", "Step 5: The final product can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy." ] } | |
Número CAS |
68969-90-4 |
Fórmula molecular |
C₁₉H₂₄O₂ |
Peso molecular |
284.39 |
Sinónimos |
3-Hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
Origen del producto |
United States |
Q & A
Q1: What is the significance of the synthetic route for 4-methylestrone described in the paper?
A1: The paper describes a novel and efficient synthesis of 4-methylestrone using 4-formylestrone as a precursor. [] The key innovation is the use of a tert-butyl group as a positional protecting group during the synthesis. This strategy prevents unwanted reactions at the 2-position of the estrone molecule, leading to higher yields and a more streamlined synthesis compared to previous methods. [] This synthetic route offers a valuable tool for further research and potential applications of 4-methylestrone and other C-4 modified estrogens.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




